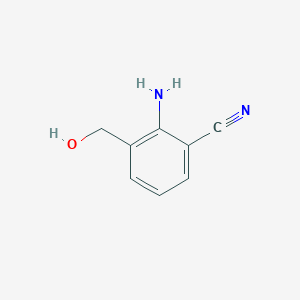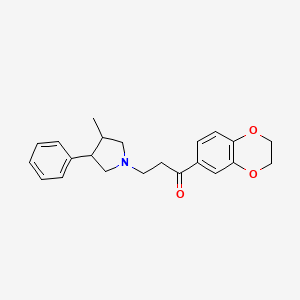![molecular formula C14H18O4 B14137387 1,3-Bis[2-(ethenyloxy)ethoxy]benzene CAS No. 84040-78-8](/img/structure/B14137387.png)
1,3-Bis[2-(ethenyloxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C18H24O6 It is a derivative of benzene, featuring two ethoxyethoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Basic catalysts such as potassium hydroxide or sodium hydroxide
Solvent: Common solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[2-(ethenyloxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or nitro-substituted derivatives
Applications De Recherche Scientifique
1,3-Bis[2-(ethenyloxy)ethoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and nanocomposites.
Mécanisme D'action
The mechanism of action of 1,3-Bis[2-(ethenyloxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
- 1,2-Bis[2-(hexyloxy)ethoxy]benzene
Comparison
1,3-Bis[2-(ethenyloxy)ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene, it has fewer ethoxyethoxy groups, resulting in different reactivity and applications. Similarly, 1,2-Bis[2-(hexyloxy)ethoxy]benzene has longer alkyl chains, affecting its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
84040-78-8 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1,3-bis(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C14H18O4/c1-3-15-8-10-17-13-6-5-7-14(12-13)18-11-9-16-4-2/h3-7,12H,1-2,8-11H2 |
Clé InChI |
QFGQQQYBIDSQDV-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOC1=CC(=CC=C1)OCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


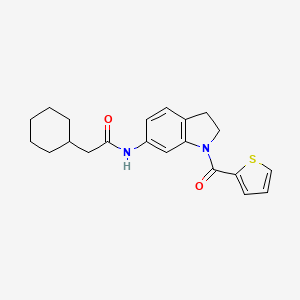
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
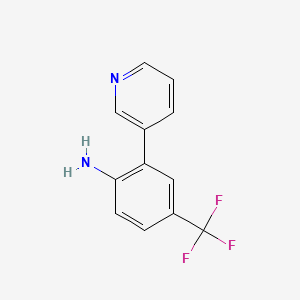

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)


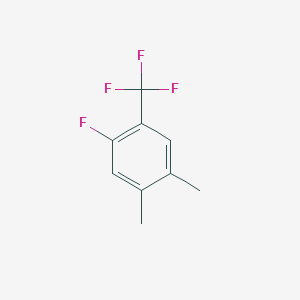
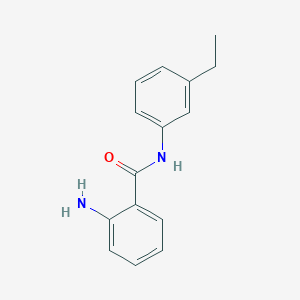

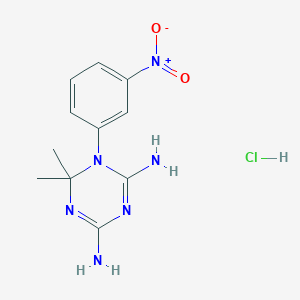
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
